molecular formula C6H11NO B7810479 4-Amino-3-methyl-3-penten-2-one

4-Amino-3-methyl-3-penten-2-one

Cat. No. B7810479
M. Wt: 113.16 g/mol
InChI Key: RNPWMFDBIICHCI-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-methyl-3-penten-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluoral-P Reagent for Aldehydes

4-Amino-3-penten-2-one, known as Fluoral-P, is a selective reagent for aldehydes. Its utility in automatic determinations of formaldehyde is notable, as it reacts with formaldehyde to produce a fluorescent product detectable in the lower nanomole range. This reagent is valuable for its stability, selectivity, and reactivity (Compton & Purdy, 1980).

Molecular Structure and Hydrogen Bond Analysis

The molecular structure and intramolecular hydrogen bonds of 4-amino-3-penten-2-one have been extensively studied. Theoretical calculations and spectroscopic analyses reveal its strong intramolecular hydrogen bond, influencing its conformation and properties (Raissi, Moshfeghi, & Farzad, 2005).

Photoisomerization Mechanisms

Investigations into the photoisomerization mechanisms of 4-amino-3-penten-2-one have shown two primary pathways: a non-chelated keto-enamine isomerization through internal rotation and an imino-enol isomerization via hydrogen-atom migration. These findings contribute to the understanding of its photochemical behavior (Yaehata, Nagaya, Kudoh, & Nakata, 2006).

Metal Complex Studies

The infrared spectra of metal complexes with 4-amino-3-pentene-2-one have been analyzed. These studies provide insights into the absorption bands and force constants of these complexes, contributing to a deeper understanding of their molecular interactions (Mcgee & Walter, 1978).

Polymer Functionalization

4-Methyl-1-pentene, a compound related to 4-amino-3-penten-2-one, has been used in polymer functionalization for high energy storage applications. Modified poly(4-methyl-1-pentene) ionomer films show enhanced dielectric constants and breakdown fields, making them attractive for energy storage device technologies (Zhang et al., 2016).

Substitution Effects on Intramolecular Hydrogen Bonding

Research exploring the effects of substitution on the intramolecular hydrogen bonding in 4-amino-3-penten-2-one derivatives has provided valuable insights. These studies, employing ab initio and NBO calculations, enhance the understanding of molecular structure and hydrogen bond strengths in these derivatives (Raissi et al., 2007).

properties

IUPAC Name

(Z)-4-amino-3-methylpent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4(5(2)7)6(3)8/h7H2,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWMFDBIICHCI-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C)/N)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-amino-3-methylpent-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.